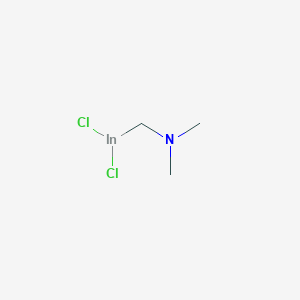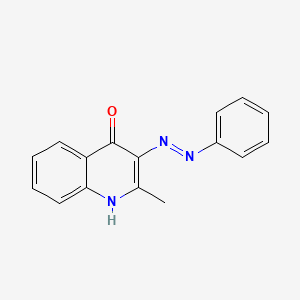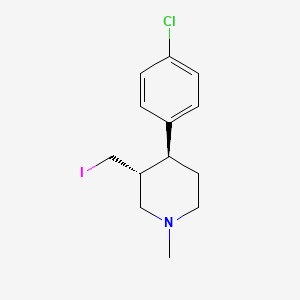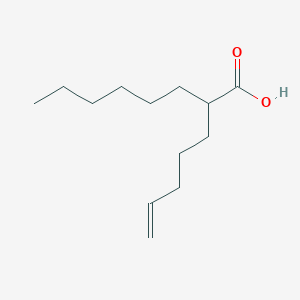
2-(2-Hydroxyphenyl)benzoxazole-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyphenyl)benzoxazole-4,5-diol is a compound belonging to the benzoxazole family, which is known for its diverse applications in various fields such as chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a hydroxyphenyl group and additional hydroxyl groups at the 4 and 5 positions. This structural arrangement imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)benzoxazole-4,5-diol typically involves the condensation of 2-aminophenol with salicylic acid derivatives under acidic conditions. One common method includes the use of polyphosphoric acid (PPA) as a catalyst to facilitate the cyclization reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired benzoxazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) have been employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)benzoxazole-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield dihydrobenzoxazole derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and acyl chlorides are used in the presence of base catalysts like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzoxazole derivatives.
Substitution: Ether and ester derivatives.
Scientific Research Applications
2-(2-Hydroxyphenyl)benzoxazole-4,5-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenyl)benzoxazole-4,5-diol involves its ability to undergo excited-state intramolecular proton transfer (ESIPT). This process is facilitated by the presence of intramolecular hydrogen bonds between the hydroxyl groups and the nitrogen atom in the benzoxazole ring . Upon excitation, the compound can transfer a proton, leading to a change in its electronic structure and resulting in fluorescence emission. This property is exploited in the design of fluorescent probes and sensors.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)benzimidazole
- 2-(2-Hydroxyphenyl)benzothiazole
- 2-(2-Hydroxyphenyl)benzoxazole
Uniqueness
2-(2-Hydroxyphenyl)benzoxazole-4,5-diol is unique due to the presence of additional hydroxyl groups at the 4 and 5 positions, which enhance its hydrogen bonding capabilities and photophysical properties. This makes it more versatile in applications requiring strong fluorescence and sensitivity to environmental changes .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
756900-96-6 |
|---|---|
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
2-(2-hydroxyphenyl)-1,3-benzoxazole-4,5-diol |
InChI |
InChI=1S/C13H9NO4/c15-8-4-2-1-3-7(8)13-14-11-10(18-13)6-5-9(16)12(11)17/h1-6,15-17H |
InChI Key |
YOPNABWSIFAIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-ethyl-4-[2-(ethylsulfanyl)anilino]butanoate](/img/structure/B14210097.png)
![5-[(4-Bromophenyl)methyl]-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one](/img/structure/B14210099.png)
![2-Thiophenesulfonyl chloride, 5-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14210105.png)
![3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14210109.png)
![2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine](/img/structure/B14210110.png)

![2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14210119.png)

![3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal](/img/structure/B14210127.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-4-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14210145.png)
![Morpholine, 4-[2,6-dibromo-4-[(1,1-dimethylethyl)azo]phenyl]-](/img/structure/B14210152.png)
![N-[2-(1H-Indol-3-yl)ethyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14210155.png)
